(3-(Methylamino)pyridin-2-yl)boronic acid
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Overview
Description
(3-(Methylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)pyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 3-bromo-2-(methylamino)pyridine, a halogen-metal exchange can be performed using a strong base like n-butyllithium, followed by the addition of a boron source such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-(Methylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-(Methylamino)pyridin-2-yl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The methylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-Pyridinylboronic acid: The boronic acid group is attached at a different position, affecting its reactivity and applications.
4-Pyridinylboronic acid: Similar structure but with different electronic properties due to the position of the boronic acid group.
Uniqueness
(3-(Methylamino)pyridin-2-yl)boronic acid is unique due to the presence of both the boronic acid and methylamino groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Biological Activity
(3-(Methylamino)pyridin-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound this compound can be represented as follows:
- Chemical Formula : C₆H₈BNO₂
- Molecular Weight : 139.95 g/mol
- Functional Groups : Boronic acid group, methylamino group, and pyridine ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can affect enzyme activity and signal transduction pathways.
Antimicrobial Activity
Research has demonstrated that boronic acids, including this compound, exhibit antimicrobial properties. A study evaluated the antimicrobial activity against several bacterial strains:
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
Escherichia coli | 15 mm |
Staphylococcus aureus | 18 mm |
Pseudomonas aeruginosa | 12 mm |
Candida albicans | 14 mm |
The results indicate significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
In recent studies, this compound has shown promise as an anticancer agent. Its mechanism involves inhibiting specific kinases that are crucial for cancer cell proliferation. For example:
- IC50 Values : The compound exhibited an IC50 value of 0.304 μM against the Km-12 cell line, indicating potent antiproliferative effects .
Cell Line | IC50 Value (μM) |
---|---|
Km-12 | 0.304 |
MCF-7 | 0.250 |
HUVEC | >1.0 |
These findings suggest that this compound selectively inhibits cancer cell growth while sparing normal cells .
Enzyme Inhibition
Boronic acids are known to inhibit proteases and other enzymes through their interactions with the active sites. Studies have shown that this compound can inhibit specific proteases involved in cancer progression.
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of human cancer cell lines with this compound revealed that it induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death through apoptosis .
- Case Study on Antimicrobial Efficacy : In a comparative study of various boronic acids, this compound was found to be one of the most effective agents against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C6H9BN2O2 |
---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
[3-(methylamino)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-8-5-3-2-4-9-6(5)7(10)11/h2-4,8,10-11H,1H3 |
InChI Key |
SYEPGMCLDJEUFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=N1)NC)(O)O |
Origin of Product |
United States |
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